molecular formula C17H23N3O5 B3027095 tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate CAS No. 1233952-09-4

tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate

Cat. No.: B3027095
CAS No.: 1233952-09-4
M. Wt: 349.4
InChI Key: XVUGYASNBHHQBN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23N3O5. It is known for its unique structural properties, which include a piperidine ring, a nitrobenzamido group, and a tert-butyl ester. This compound is used in various scientific research applications due to its diverse chemical reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-(3-nitrobenzamido)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: m-Chloroperbenzoic acid.

Major Products Formed:

Scientific Research Applications

tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound finds applications in material science and catalysis due to its unique functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate is unique due to its combination of a nitrobenzamido group and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

tert-butyl 4-[(3-nitrobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-15(21)12-5-4-6-14(11-12)20(23)24/h4-6,11,13H,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUGYASNBHHQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163406
Record name 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-09-4
Record name 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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